
Fmoc-D-Asp-ODmb
Übersicht
Beschreibung
Fmoc-D-Asp-ODmb is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of aspartic acid, which is an amino acid that plays an important role in the human body. This compound is synthesized using a specific method that involves the protection of the amino group and the carboxyl group of aspartic acid.
Wissenschaftliche Forschungsanwendungen
Hydrogelbildung
Fmoc-geschützte Peptide wie Fmoc-D-Asp-ODmb können Hydrogele bilden {svg_1}. Dies sind dreidimensionale Materialien, die große Mengen an Wasser oder anderen biologischen Flüssigkeiten einschließen können {svg_2}. Die mechanischen und funktionellen Eigenschaften dieser Hydrogele können sich je nach Herstellungsmethode, Lösungsmittel, pH-Wert und anderen experimentellen Parametern ändern {svg_3}.
Biomedizinische Anwendungen
Peptid-basierte Hydrogele (PHGs), die durch Fmoc-geschützte Peptide gebildet werden können, sind biokompatible Materialien, die für verschiedene biomedizinische Anwendungen geeignet sind {svg_4}. Dazu gehören die Medikamentenabgabe und diagnostische Werkzeuge für die Bildgebung {svg_5}.
Tissue Engineering
Fmoc-geschützte Peptide können verwendet werden, um Materialien für das Tissue Engineering zu erzeugen {svg_6}. Beispielsweise wurde festgestellt, dass ein Hydrogel, das aus Fmoc-Derivaten einer bestimmten Peptidreihe hergestellt wurde, die Zelladhäsion, das Überleben und die Vervielfältigung vollständig unterstützt {svg_7}.
Medikamentenabgabe
Die durch Fmoc-geschützte Peptide gebildeten Hydrogele können als Medikamentenabgabesysteme verwendet werden {svg_8}. Die Medikamente können innerhalb des Hydrogels eingekapselt und dann kontrolliert freigesetzt werden.
Diagnostische Werkzeuge
Fmoc-geschützte Peptide können verwendet werden, um diagnostische Werkzeuge zu erstellen {svg_9}. Sie können beispielsweise verwendet werden, um bildgebende Mittel für den Einsatz in medizinischen bildgebenden Verfahren zu erstellen.
Katalysatoren
Fmoc-geschützte Peptide können auch im Bereich der Katalyse eingesetzt werden {svg_10}. Sie können verwendet werden, um hybride Nanomaterialien zu erzeugen, die als Katalysatoren für verschiedene chemische Reaktionen dienen können {svg_11}.
Wirkmechanismus
Target of Action
Fmoc-D-Asp-ODmb is primarily used in the field of peptide synthesis . It doesn’t have a specific biological target, but rather, it’s a tool used by chemists to build larger peptide structures .
Mode of Action
The compound is a derivative of aspartic acid that’s protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in solid-phase peptide synthesis .
Biochemical Pathways
this compound doesn’t directly interact with biochemical pathways. Instead, it’s used to construct peptides that can interact with various biochemical pathways. The specific pathways affected would depend on the structure of the final peptide .
Pharmacokinetics
As a tool used in peptide synthesis, this compound itself doesn’t have relevant ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ADME properties of the final peptide product would depend on its specific structure and sequence .
Result of Action
The primary result of using this compound in peptide synthesis is the creation of a peptide with a specific sequence of amino acids . The effects of this peptide at the molecular and cellular level would depend on its structure and the biochemical pathways it interacts with .
Action Environment
The efficacy and stability of this compound in peptide synthesis can be influenced by various factors, including the pH of the solution, temperature, and the presence of other reactive groups . These factors need to be carefully controlled to ensure successful peptide synthesis .
Biochemische Analyse
Biochemical Properties
Fmoc-D-Asp-ODmb plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis of peptides. The Dmab group of this compound can be selectively removed by treatment with 2% hydrazine in dimethylformamide, making it an essential tool for the preparation of cyclic peptides . This compound is also involved in the synthesis of side-chain to side-chain lactam bridged peptides, where it interacts with lysine derivatives to form stable cyclic structures .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of cyclic peptides, which can modulate cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in peptide synthesis can lead to the production of peptides that interact with specific receptors on the cell surface, thereby influencing cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected aspartic acid derivative in peptide synthesis. The Dmab group of this compound can be selectively removed, allowing for the formation of cyclic peptides. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the synthesis of peptides with specific structural features. The removal of the Dmab group is achieved through treatment with hydrazine, which cleaves the protecting group and allows for the formation of the desired peptide structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over time when exposed to certain conditions. Long-term studies have shown that this compound can maintain its effectiveness in peptide synthesis for extended periods, although occasional sluggish cleavage of the aminobenzyl moiety has been observed . This can be mitigated by washing the support with specific solutions to enhance the cleavage process .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively facilitates peptide synthesis without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects observed in animal models. These effects can include disruptions in cellular function and metabolism, highlighting the importance of optimizing the dosage for specific applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the removal of protecting groups. The compound’s role in these pathways is crucial for the efficient synthesis of cyclic peptides and other complex peptide structures .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in peptide synthesis. The localization and accumulation of this compound within specific cellular compartments are essential for its function in peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the Golgi apparatus. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. This localization is crucial for the efficient synthesis of peptides and the formation of cyclic structures .
Eigenschaften
IUPAC Name |
(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIFVCRSTRBDDR-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123304 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200335-63-3 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200335-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


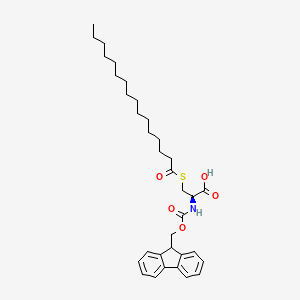

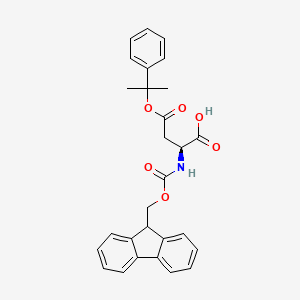
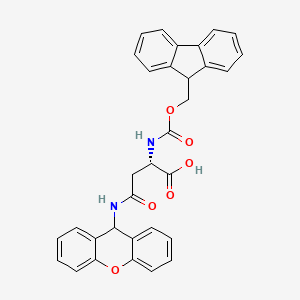
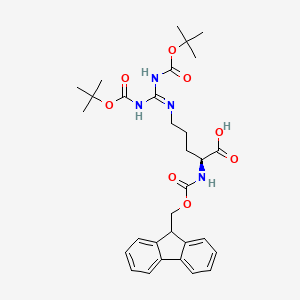

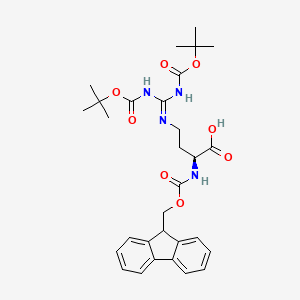



![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)



